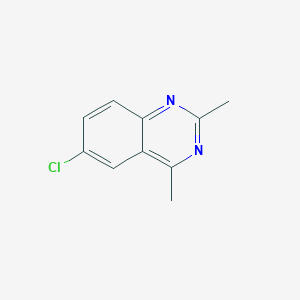

6-Chloro-2,4-dimethylquinazoline

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C10H9ClN2 |

|---|---|

分子量 |

192.64 g/mol |

IUPAC名 |

6-chloro-2,4-dimethylquinazoline |

InChI |

InChI=1S/C10H9ClN2/c1-6-9-5-8(11)3-4-10(9)13-7(2)12-6/h3-5H,1-2H3 |

InChIキー |

IKUPGBXUNPMKFJ-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C=C(C=CC2=NC(=N1)C)Cl |

製品の起源 |

United States |

Synthetic Methodologies for 6 Chloro 2,4 Dimethylquinazoline and Analogous Structures

Conventional Synthetic Routes to Substituted Quinazolines

Traditional methods for quinazoline (B50416) synthesis often involve the construction of the heterocyclic ring through cyclization reactions of appropriately substituted benzene (B151609) precursors. These methods have been foundational in quinazoline chemistry.

Cyclocondensation Reactions in Quinazoline Ring Formation

Cyclocondensation reactions are a cornerstone of quinazoline synthesis, involving the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene ring. These reactions typically utilize starting materials that contain the necessary atoms to form the quinazoline core.

One of the earliest and most well-known methods is the Niementowski quinazoline synthesis , which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones). wikipedia.orgchemeurope.com This method generally requires high temperatures. nih.gov The initial step is believed to be the formation of a Schiff base, followed by intramolecular condensation and subsequent loss of water to form the quinazoline derivative. wikipedia.org While effective, the high temperatures required can limit its applicability for some substrates. wikipedia.org

Another classical approach is the Camps quinoline (B57606) synthesis , which can also be adapted for quinazoline synthesis. This reaction involves the cyclization of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines. wikipedia.org By analogy, appropriately substituted o-acylaminobenzonitriles or related compounds can be cyclized to form quinazoline derivatives.

The general principle of cyclocondensation is versatile. For instance, 2-aminobenzonitriles can react with aldehydes and arylboronic acids in a palladium-catalyzed three-component reaction to produce diverse quinazolines. organic-chemistry.org Similarly, the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, catalyzed by molecular iodine, provides a green and economical route to quinazolines. organic-chemistry.org

| Reaction Name | Starting Materials | Product Type | Key Features |

| Niementowski Synthesis | Anthranilic acids, Amides | 4-Oxo-3,4-dihydroquinazolines | High temperatures often required nih.gov |

| Camps Synthesis | o-Acylaminoacetophenones | Hydroxyquinolines (analogous for quinazolines) | Base-catalyzed cyclization wikipedia.org |

| Iodine-Catalyzed Cyclization | 2-Aminobenzaldehydes/ketones, Benzylamines | Quinazolines | Transition-metal-free, green method organic-chemistry.org |

Utilization of 2-Aminoaryl Ketone Oximes and Related Precursors

The use of 2-aminoaryl ketone oximes presents another pathway to quinazoline synthesis. These precursors can undergo rearrangement and cyclization to form the quinazoline ring system. A key reaction in this context is the Beckmann rearrangement . wikipedia.orgorganic-chemistry.org

The Beckmann rearrangement involves the conversion of an oxime functional group into a substituted amide under acidic conditions. wikipedia.orgbyjus.com The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group. This is followed by a migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org In the context of 2-aminoaryl ketone oximes, this rearrangement can be followed by an intramolecular cyclization to yield a quinazoline derivative. For example, functionalized dihydroquinazolines have been synthesized by treating 2-aminoarylalkanone O-phenyl oximes with an aldehyde under microwave heating. openmedicinalchemistryjournal.com

This methodology offers a route to quinazolines that is distinct from the direct cyclization of anthranilic acid derivatives and can provide access to different substitution patterns.

Synthesis via Benzoxazinone (B8607429) Intermediates

Benzoxazinones are valuable intermediates in the synthesis of quinazolinones and, by extension, quinazolines. orientjchem.org These intermediates are typically prepared by the acylation of anthranilic acid with an acyl chloride, followed by cyclization with a dehydrating agent like acetic anhydride. nih.gov

The resulting 4H-3,1-benzoxazin-4-one can then be treated with various nitrogen nucleophiles, such as ammonia (B1221849) or primary amines, to yield 3-substituted quinazolin-4(3H)-ones. nih.govresearchgate.net For example, the reaction of a benzoxazinone with hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) acetate (B1210297) can lead to fused quinazolinone derivatives. nih.gov The conversion of the quinazolinone to a quinazoline can then be achieved through standard functional group transformations. This two-step approach, involving the formation and subsequent reaction of a benzoxazinone intermediate, provides a reliable and versatile method for the synthesis of a wide array of substituted quinazolines. researchgate.netnih.gov

Development of Novel and Efficient Synthetic Approaches

In recent years, there has been a significant drive towards the development of more efficient, atom-economical, and environmentally friendly methods for quinazoline synthesis. These modern approaches often utilize multi-component reactions and advanced catalytic systems.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers high efficiency and atom economy. nih.gov

Several MCR strategies have been developed for the synthesis of quinazolines. For example, a three-component, one-pot reaction of 2-aminoaryl ketones, orthoesters, and ammonium acetate can produce 2,4-disubstituted quinazolines in high yields without the need for a solvent or catalyst. researchgate.net Another efficient method involves the domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives to afford diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org The Ugi four-component reaction (Ugi-4CR) has also been employed for the rapid synthesis of polycyclic quinazolinones. nih.govacs.org

These MCRs provide a convergent and diversity-oriented approach to the synthesis of quinazoline libraries, which is particularly valuable in drug discovery. openmedicinalchemistryjournal.com

| MCR Type | Starting Materials | Product Type | Key Features |

| Three-component | 2-Aminoaryl ketones, Orthoesters, Ammonium acetate | 2,4-Disubstituted quinazolines | Solvent- and catalyst-free researchgate.net |

| Three-component | Arenediazonium salts, Nitriles, Bifunctional anilines | 3,4-Dihydroquinazolines, Quinazolin-4(3H)-ones | Domino reaction, three C-N bonds formed acs.org |

| Ugi Four-component | o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Polycyclic quinazolinones | Followed by palladium-catalyzed annulation nih.govacs.org |

Palladium-Catalyzed Synthesis of Quinazoline Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of many heterocyclic compounds, including quinazolines. These methods offer mild reaction conditions and broad functional group tolerance. orgsyn.org

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction used for C-N bond formation. wikipedia.orglibretexts.org This reaction can be applied to the synthesis of quinazolines, for instance, by the intramolecular N-arylation of a suitable precursor. acs.org The development of various phosphine (B1218219) ligands has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines and aryl halides. wikipedia.org It is a versatile tool for constructing carbon-nitrogen bonds in the synthesis of complex molecules. orgsyn.org

Palladium catalysis is also utilized in multi-component reactions for quinazoline synthesis. For example, a palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide provides an efficient route to quinazolin-4(3H)-ones via an isocyanide insertion/cyclization sequence. organic-chemistry.orgacs.org Furthermore, a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines has been developed for the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones. rsc.org A novel domino synthesis of quinazolinediones has also been achieved through a palladium-catalyzed double carbonylation process. nih.gov

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Pd(dppf)Cl₂ | Suzuki Cross-Coupling | Bromo-substituted quinazolines, Boronic acid pinacol (B44631) ester | Synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates mdpi.com |

| Palladium with Phosphine Ligands | Buchwald-Hartwig Amination | Aryl halides, Amines | Facile synthesis of aryl amines wikipedia.org |

| Palladium Catalyst | Isocyanide Insertion/Cyclization | 2-Aminobenzamides, Aryl halides, tert-Butyl isocyanide | Efficient construction of quinazolin-4(3H)-ones organic-chemistry.orgacs.org |

| Palladium Catalyst | Carbonylative Synthesis | Trifluoroacetimidoyl chlorides, Amines | Synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones rsc.org |

| Palladium Catalyst | Double Carbonylation | Bromoanilines, Bromobenzonitriles | Domino synthesis of isoindolo[1,2-b]quinazoline-10,12-diones nih.gov |

Green Chemistry Approaches in Quinazoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolines and quinazolinones to minimize the use of hazardous substances and reduce environmental impact. tandfonline.comdeepdyve.com These methods offer sustainable alternatives to traditional synthetic routes, which often rely on volatile organic solvents and harsh catalysts. tandfonline.combenthamdirect.com

Key green chemistry strategies employed in quinazoline synthesis include:

Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govdoaj.org For instance, a catalyst- and solvent-free synthesis of quinazoline derivatives has been reported under microwave irradiation, providing an eco-friendly alternative by eliminating organic solvents. nih.gov

Ultrasound-Assisted Synthesis: The use of ultrasound is another energy-efficient method that can enhance reaction rates and yields in quinazoline synthesis. tandfonline.combenthamscience.com

Use of Greener Solvents: Deep eutectic solvents (DESs) and ionic liquids (ILs) are increasingly used as environmentally benign reaction media. tandfonline.comdoaj.org DESs, such as those based on choline (B1196258) chloride, have been successfully used in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comdoaj.org Water is also explored as a green solvent, as demonstrated in the synthesis of octahydroquinazolinone derivatives. nih.gov

Catalyst- and Solvent-Free Reactions: Some synthetic protocols for quinazolines have been developed to proceed without the need for any catalyst or solvent, significantly reducing the environmental footprint of the synthesis. nih.gov A one-pot, three-component reaction of 2-aminoarylketones and trialkyl orthoesters in the presence of ammonium acetate is an example of a catalyst- and solvent-free method. nih.gov

Use of Earth-Abundant Metal Catalysts: The use of first-row transition metals like iron, copper, nickel, and manganese as catalysts provides a more sustainable option compared to precious metal catalysts. benthamdirect.com For example, a copper-catalyzed cascade method has been developed for the synthesis of quinazolines from readily available starting materials. organic-chemistry.org

These green approaches not only contribute to a more sustainable chemical industry but also often offer advantages in terms of efficiency and operational simplicity. nih.gov

Specific Synthetic Pathways to 6-Chloro-2,4-dimethylquinazoline

The synthesis of the specific compound this compound and its analogs can be achieved through various pathways, including one-pot reactions and derivatization from suitable precursors.

One-Pot Synthesis Techniques

A plausible one-pot approach for the synthesis of this compound could involve the condensation of a suitably substituted 2-aminoaryl ketone, such as 2-amino-5-chlorobenzophenone, with a source of ammonia and an appropriate carbonyl compound or its equivalent. For instance, a three-component reaction of 2-aminoarylketones, an aldehyde, and ammonium acetate can yield quinazoline frameworks. nih.gov In the case of this compound, this would likely involve a reaction between a 2-amino-5-chloro-phenyl ketone derivative, acetaldehyde (B116499) (or a precursor), and another equivalent of acetaldehyde or acetone (B3395972) to form the dimethyl-substituted pyrimidine ring.

Another one-pot strategy involves the reaction of 2-aminobenzonitriles. While not directly leading to this compound, the principle can be adapted. For example, 2-aminoquinazolines can be synthesized in a one-pot, three-component domino reaction involving cyanamides, aryl boronic acids, and amines, promoted by a copper catalyst. mdpi.com

The Biginelli reaction, a classic one-pot synthesis, has been adapted for the synthesis of quinazolinone derivatives, which can be further modified to quinazolines. For example, octahydroquinazolinone derivatives have been synthesized in a one-pot reaction using 5,5-dimethyl-1,3-cyclohexanedione, urea (B33335) or thiourea, and aromatic aldehydes in water with a catalytic amount of sulfuric acid. nih.gov

Derivatization from Precursors for Specific Substitution Patterns

The synthesis of this compound can also be achieved by modifying existing quinazoline cores or by cyclizing specifically substituted precursors. This approach allows for precise control over the substitution pattern on the final molecule.

A key precursor for the synthesis of many quinazoline derivatives is 2-amino-5-chlorobenzophenone . wikipedia.orgactascientific.comprepchem.comsciencemadness.org This compound can be synthesized by various methods, including the reduction of an isoxazole (B147169) with iron powder. wikipedia.org From 2-amino-5-chlorobenzophenone, a series of reactions can lead to the desired quinazoline. For example, reaction with chloroacetyl chloride yields 2-chloroacetamido-5-chlorobenzophenone. actascientific.comsciencemadness.org This intermediate can then be further reacted and cyclized to form the quinazoline ring.

Another important precursor is 2-amino-5-chlorobenzonitrile (B58002) . researchgate.netresearchgate.net This compound can be prepared by the dehydration of 2-amino-5-chlorobenzamide (B107076) using reagents like phosphorus pentoxide. researchgate.net The nitrile group in 2-amino-5-chlorobenzonitrile can then be elaborated to form the pyrimidine ring of the quinazoline system. For instance, reaction with N-benzyl cyanamides in the presence of an acid can lead to 2-aminoquinazoline (B112073) derivatives. mdpi.com

The synthesis of 4-chloroquinazolines is another common strategy. researchgate.net These are typically prepared from the corresponding quinazolin-4(3H)-ones by treatment with a chlorinating agent like thionyl chloride. researchgate.net The resulting 4-chloroquinazoline (B184009) is a versatile intermediate where the chlorine at position 4 can be selectively displaced by various nucleophiles. mdpi.com To obtain this compound, one would start with a 6-chloro-2-methylquinazolin-4(3H)-one, convert it to 6-chloro-4-chloro-2-methylquinazoline, and then introduce the second methyl group.

The following table summarizes some key precursors and their role in the synthesis of substituted quinazolines:

| Precursor Compound | Role in Synthesis |

| 2-Amino-5-chlorobenzophenone | Starting material for building the quinazoline ring system with a chloro substituent at position 6. wikipedia.orgactascientific.comsciencemadness.org |

| 2-Amino-5-chlorobenzonitrile | A versatile precursor where the nitrile and amino groups are used to construct the pyrimidine ring. researchgate.netresearchgate.net |

| 4-Chloroquinazolines | Intermediates that allow for nucleophilic substitution at the 4-position to introduce various functional groups. researchgate.netmdpi.com |

| 2-Chloromethyl-4(3H)-quinazolinones | Key intermediates for the synthesis of 4-anilinoquinazoline (B1210976) derivatives with potential anticancer activity. nih.gov |

Structure Activity Relationship Sar Studies of Halogenated and Alkyl Substituted Quinazolines

Influence of Halogenation at the C-6 Position on Biological Activity

The introduction of a halogen atom at the C-6 position of the quinazoline (B50416) ring has been shown to be a critical determinant of biological activity. This substitution can significantly impact the compound's potency and efficacy. For instance, in a series of quinazolinone-benzyl piperidine (B6355638) derivatives, the presence of a chlorine atom at the C-6 position was found to be essential for their cytotoxic activity against various cancer cell lines. nih.gov

The electronic properties of the halogen substituent play a pivotal role. The expected order of reactivity for electrophilic substitution on the quinazoline ring is 8 > 6 > 5 > 7 > 4 > 2, indicating that the C-6 position is susceptible to modification. nih.gov Nitration of quinazoline with fuming nitric acid in concentrated sulfuric acid yields 6-nitroquinazoline, highlighting the reactivity of this position. nih.gov This susceptibility to substitution allows for the introduction of halogens, which can modulate the molecule's electronic distribution and its ability to interact with biological targets.

Impact of Methyl and Other Alkyl Substituents at C-2 and C-4 Positions

Substituents at the C-2 and C-4 positions of the quinazoline nucleus exert a profound influence on the molecule's pharmacological properties. The C-4 position is particularly reactive towards nucleophilic substitution, making it a key site for modification. nih.gov In contrast, achieving regioselective substitution at the C-2 position often presents a greater challenge. nih.gov

The nature of the substituent at the C-2 position is a critical factor in determining the biological activity. For example, in a series of quinazolinone derivatives, analogues with a propyl substitution at the C-2 position were found to be more potent anticancer agents compared to other analogues. nih.gov This suggests that the size and lipophilicity of the alkyl group at this position can significantly impact efficacy. The presence of a phenyl ring at the C-2 position of quinazolinone has also been found to be essential for effective dihydrofolate reductase (DHFR) inhibition. nih.gov

The C-4 position's reactivity has been extensively exploited in the synthesis of various quinazoline-based drugs. nih.gov The ability to introduce diverse substituents at this position allows for fine-tuning of the molecule's interaction with its biological target.

Correlation between Substituent Nature and Position and Pharmacological Efficacy

The interplay between the type of substituent and its position on the quinazoline ring is a crucial aspect of SAR studies. The pharmacological efficacy of a quinazoline derivative is a direct consequence of this intricate relationship.

For instance, in the context of anticancer activity, the presence of a hydrogen-bond receptor group, such as a cyano or nitro group, at the 5-position of a pyridine (B92270) ring attached to the C-6 position of quinazoline has been shown to be important for improving anti-proliferative activity. nih.gov This highlights how a substituent's electronic properties at a specific location can enhance biological function.

Furthermore, the substitution pattern on a phenyl ring attached to the quinazoline core can dramatically alter activity. Bulky, hydrophobic, and electron-withdrawing substituents at the para position of a phenyl ring linked at the 3rd position of quinazolinone have been associated with increased activity. nih.gov Conversely, electron-donating groups at the para position of a phenyl ring at the C-2 position of quinazolinone lead to decreased inhibitory potential against DHFR. nih.gov

The spatial arrangement of substituents is also critical. For example, 5-substituted benzimidazole (B57391) at the 3rd position of quinazolinone has demonstrated greater inhibition compared to 6-substituted ones, emphasizing the importance of the substituent's orientation for biological activity. nih.gov

Computational Approaches to SAR Elucidation

In recent years, computational methods have become indispensable tools for elucidating the complex SAR of quinazoline derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, has proven to be a powerful approach for correlating the chemical structures of compounds with their biological activities. biointerfaceresearch.com

Both 2D- and 3D-QSAR studies have been employed to develop predictive models for the activity of quinazoline compounds. frontiersin.org These models utilize molecular descriptors that quantify various physicochemical properties of the molecules. nih.gov By analyzing the correlation between these descriptors and the observed biological activity, researchers can identify the key structural features that govern efficacy. nih.govresearchgate.net

For instance, 3D-QSAR models can generate contour maps that visualize the regions around the molecule where steric, electrostatic, and other fields are favorable or unfavorable for activity. frontiersin.org This information provides valuable insights for designing new compounds with improved potency. frontiersin.org Molecular docking studies further complement QSAR by simulating the binding of quinazoline derivatives to their biological targets, helping to understand the specific interactions that drive their pharmacological effects. nih.gov

The integration of these computational techniques facilitates a more rational approach to drug design, enabling the prediction of biological activities for novel or yet-to-be-synthesized compounds and guiding the synthesis of more effective therapeutic agents. nih.govresearchgate.net

Biological Activity and Mechanistic Investigations of 6 Chloro 2,4 Dimethylquinazoline and Analogous Quinazoline Derivatives

Antimicrobial Activity Studies

The quinazoline (B50416) scaffold is a recurring motif in compounds exhibiting a wide array of antimicrobial properties. researchgate.netresearchgate.net The substitution pattern on the quinazoline ring system plays a crucial role in determining the potency and spectrum of its antimicrobial action.

Antibacterial Efficacy and Spectrum

The antibacterial potential of quinazoline derivatives has been demonstrated against a variety of bacterial species. Studies on analogous compounds suggest that the presence and nature of substituents at the 2, 4, and 6-positions of the quinazoline ring are critical for activity.

For instance, a series of new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and evaluated for their antibacterial activity. Several of these compounds exhibited significant efficacy against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov Another study highlighted that 2,4,6-trisubstituted quinazoline derivatives showed promise as targeted anticancer agents, which often overlaps with antibacterial potential due to shared cellular targets. nih.gov

The following table summarizes the antibacterial activity of some quinazoline derivatives analogous to 6-Chloro-2,4-dimethylquinazoline.

| Compound/Derivative | Bacterial Strain(s) | Activity/Efficacy | Reference(s) |

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa | Significant antibacterial activity | nih.gov |

| 2,4,6-trisubstituted quinazolines | Not specified | Potential as targeted antibacterial agents | nih.gov |

| 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives | Various fungi | Antifungal effect |

This table is illustrative and based on findings for analogous compounds, not this compound itself.

Antifungal Efficacy against Specific Fungal Strains

Quinazoline derivatives have also been investigated for their effectiveness against various fungal pathogens. The structural features that confer antibacterial activity often contribute to antifungal properties as well.

Research on 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones demonstrated significant antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata. nih.gov The general class of 4(3H)-quinazolinones has been noted for its broad spectrum of activity, which includes antifungal action. researchgate.net While direct studies on this compound are lacking, the fungicidal potential of related 6-substituted quinazoline analogs is evident. nih.gov

The table below outlines the antifungal efficacy of some analogous quinazoline derivatives.

| Compound/Derivative | Fungal Strain(s) | Activity/Efficacy | Reference(s) |

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones | Candida albicans, Aspergillus niger, Curvularia lunata | Significant antifungal activity | nih.gov |

| 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs | Cryptococcus neoformans and other pathogenic fungi | Broad-spectrum antifungal activity | nih.gov |

This table is illustrative and based on findings for analogous compounds, not this compound itself.

Antitumor and Anticancer Potentials

The quinazoline scaffold is a cornerstone in the development of modern anticancer therapies, with several quinazoline-based drugs approved for clinical use. nih.govnih.gov The mechanism of action often involves the inhibition of key enzymes and signaling pathways that are critical for cancer cell growth and survival.

Inhibition of Cell Proliferation

A significant body of research demonstrates the potent anti-proliferative effects of quinazoline derivatives against a wide range of cancer cell lines. The substitution pattern on the quinazoline core is a key determinant of this activity.

A novel series of 6-chloro-quinazoline derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system showed good activity against human gastric cancer (MGC-803), breast cancer (Bcap-37), and prostate cancer (PC3) cell lines. nih.gov Another study on 2-chloroquinazoline (B1345744) derivatives revealed that specific substitutions led to potent inhibition of cell proliferation in various cancer cell lines, including those with high expression of the epidermal growth factor receptor (EGFR). nih.gov Furthermore, a series of 6-chloro-2-p-tolylquinazolinone derivatives exhibited broad-spectrum antitumor activity. nih.gov

The table below presents data on the inhibition of cell proliferation by analogous quinazoline derivatives.

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| 6-chloro-quinazolin derivative 5a | MGC-803, Bcap-37, PC3 | Not specified in abstract | nih.gov |

| 6-chloro-quinazolin derivative 5f | MGC-803, Bcap-37, PC3 | Not specified in abstract | nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | A549, NCI-H1975, AGS, HepG2 | 3.68, 10.06, 1.73, and 2.04 µM, respectively | nih.gov |

| 6-chloro-2-p-tolylquinazolinone derivatives | Various cancer cell lines | Micromolar range | nih.gov |

This table is illustrative and based on findings for analogous compounds, not this compound itself.

Mechanisms of Apoptosis Induction

A primary mechanism through which quinazoline derivatives exert their antitumor effects is the induction of apoptosis, or programmed cell death, in cancer cells.

Studies on novel 6-chloro-quinazolin derivatives have shown that these compounds can induce apoptosis in MGC-803 and Bcap-37 cancer cells. nih.gov For example, at a concentration of 10 μM, derivatives 5a and 5f induced apoptosis ratios of 31.7% and 21.9%, respectively, in MGC-803 cells after 24 hours of treatment. nih.gov The discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a potent inducer of apoptosis further underscores the importance of the chloro-substitution on the quinazoline ring for this activity. nih.gov A study on 6-nitro-4-substituted quinazolines also demonstrated apoptosis induction in cancer cells. nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, many quinazoline derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at specific phases, thereby preventing cell division.

Research has shown that certain 6-nitro-4-substituted quinazolines can cause cell cycle arrest at the G2/M phase in colon and lung cancer cells. nih.gov The ability of compounds to halt the cell cycle is a crucial aspect of their anticancer potential. Studies on CDK4/6 inhibitors, which can include quinazoline-based compounds, have highlighted the importance of G1 and G2 phase arrest in preventing cancer cell proliferation. nih.govnih.gov

Molecular Targets and Enzyme Inhibition

Quinazoline derivatives have been extensively studied for their interactions with various molecular targets and their ability to inhibit key enzymes involved in disease pathogenesis. Their diverse biological activities are often attributed to their capacity to interfere with cellular signaling pathways and enzymatic processes.

Epidermal Growth Factor Receptor (EGFR): Quinazoline-based compounds are well-recognized as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers. nih.govekb.egglobalresearchonline.net Many of these derivatives act as small molecule tyrosine kinase inhibitors, binding to the ATP-binding site of EGFR and thereby blocking its signaling cascade. globalresearchonline.netmdpi.com For instance, certain 4-anilino-quinazoline derivatives have shown potent inhibitory activity against EGFR. nih.gov Modifications at the C-6 and C-7 positions of the quinazoline ring, as well as substitutions on the aniline (B41778) moiety, have been found to significantly influence their inhibitory potency. nih.govtandfonline.com Some derivatives have demonstrated comparable or even superior inhibitory activity against wild-type EGFR (EGFRwt) and its mutants compared to established drugs like gefitinib (B1684475) and lapatinib. nih.govtandfonline.com

DNA Repair Enzymes: The DNA repair system is a critical target in cancer therapy. Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. nih.govumich.edu Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects. nih.gov Several quinazoline and quinazolinone derivatives have been identified as potent PARP inhibitors. nih.govumich.edursc.orgresearchgate.netrjpbr.comresearchgate.net For example, 2-substituted-quinazolinones have been designed to meet the structural requirements for PARP inhibition, with some compounds showing high affinity for PARP-1. nih.govresearchgate.net

Thymidylate Synthase: Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidylate, a necessary precursor for DNA replication. nih.govacs.org Inhibition of TS can disrupt DNA synthesis and repair, leading to cell death. Quinazoline-based antifolates have been developed as TS inhibitors. nih.govacs.orgnih.gov For example, removing the 2-amino group from certain quinazoline antifolates resulted in compounds with enhanced solubility and potent TS inhibition. nih.govacs.org

Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, motility, and intracellular transport. nih.govresearchgate.net Disruption of tubulin polymerization is a validated strategy in cancer chemotherapy. nih.govnih.gov Several quinazoline derivatives have been identified as inhibitors of tubulin polymerization, often targeting the colchicine (B1669291) binding site. nih.govnih.govnih.govbenthamdirect.com These compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.gov

Tyrosine Kinases: Beyond EGFR, quinazoline derivatives have been shown to inhibit a range of other tyrosine kinases. ekb.egmdpi.comnih.gov These include vascular endothelial growth factor receptor (VEGFR), which is critical for angiogenesis. ekb.egglobalresearchonline.net Dual inhibitors targeting both EGFR and VEGFR have been developed from the quinazoline scaffold. globalresearchonline.net Additionally, some derivatives have shown inhibitory activity against non-receptor tyrosine kinases. nih.gov

The following table summarizes the inhibitory activities of selected quinazoline derivatives against various molecular targets.

| Compound Class | Target Enzyme/Protein | Key Findings |

| 4-Anilino-quinazolines | EGFR | Potent inhibition, influenced by substitutions at C-6, C-7, and the aniline ring. nih.govtandfonline.com |

| 2-Substituted-quinazolinones | PARP-1 | High affinity for PARP-1 inhibition. nih.govresearchgate.net |

| 2-Desamino-quinazoline antifolates | Thymidylate Synthase | Enhanced solubility and potent TS inhibition. nih.govacs.org |

| Quinazoline Derivatives | Tubulin Polymerization | Inhibit microtubule polymerization by binding to the colchicine site. nih.govnih.gov |

| Anilinoquinazolines | Multiple Tyrosine Kinases | Inhibition of both receptor and non-receptor tyrosine kinases. mdpi.comnih.gov |

Anti-Inflammatory Activities

Quinazoline and its derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting key mediators of the inflammatory response. mdpi.com

Targeting Inflammatory Mediators (e.g., COX-2)

Cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key players in inflammation and pain. nih.govtandfonline.comresearchgate.net The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. researchgate.net

Several novel quinazolinone derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.govtandfonline.com By conjugating the quinazolinone scaffold with moieties like ibuprofen (B1674241) or indole (B1671886) acetamide, researchers have developed compounds with superior COX-2 selectivity compared to some existing nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govtandfonline.com Some of these derivatives have exhibited in vivo anti-inflammatory activity comparable to celecoxib (B62257), a known selective COX-2 inhibitor. nih.gov Furthermore, certain quinazoline derivatives have shown potent inhibition of other inflammatory mediators like nitric oxide. nih.gov

The table below highlights the COX-2 inhibitory activity of representative quinazolinone derivatives.

| Compound Series | Key Feature | COX-2 Selectivity | In vivo Anti-inflammatory Activity |

| Quinazolinones with Indole Acetamide | Conjugated structure | Superior to parent compounds | Similar to celecoxib for some derivatives nih.gov |

| Quinazolinones with Ibuprofen | Hybrid molecules | Equipotent to celecoxib for some derivatives nih.govtandfonline.com | Potent activity observed nih.gov |

| Thioacetohydrazide-conjugated Quinazolinones | Novel conjugates | High selectivity | Abolished pain response in some cases nih.gov |

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

The multifaceted nature of Alzheimer's disease (AD) has prompted the exploration of multi-target drugs, and the quinazoline scaffold has emerged as a promising platform for developing such agents. mdpi.comnih.govdrugbank.com Quinazoline derivatives have shown potential in addressing several pathological hallmarks of AD. mdpi.comnih.govdrugbank.com

Cholinesterase Inhibition

One of the key therapeutic strategies for AD involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to enhance cholinergic neurotransmission. mdpi.com A number of quinazoline derivatives have been designed and synthesized as inhibitors of these enzymes. mdpi.comacs.org Some compounds have demonstrated balanced and significant inhibition against both human AChE (hAChE) and human BChE (hBACE-1). acs.org The substitution pattern on the quinazoline ring, particularly at the 2 and 4 positions, has been found to be crucial for designing effective cholinesterase inhibitors. acs.org

Modulation of β-amyloid Aggregation

The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a central event in the pathogenesis of AD. mdpi.comnih.govresearchgate.net Inhibiting this aggregation process is a major therapeutic goal. Several quinazoline derivatives have been investigated for their ability to modulate Aβ aggregation. mdpi.comnih.govresearchgate.net For instance, a library of isomeric 2,4-diaminoquinazoline (DAQ) derivatives was evaluated, and specific substitutions were found to potently inhibit the aggregation of both Aβ40 and Aβ42. nih.gov Some derivatives were significantly more potent than the reference compound curcumin. nih.gov The anti-Aβ activity was found to be sensitive to the isomeric placement of substituents on the quinazoline core. nih.gov

Inhibition of Tau Protein Hyperphosphorylation

The formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein is another key pathological feature of AD. nih.govgoogle.com Quinoline (B57606) and benzimidazole (B57391) derivatives have been identified as potential agents for imaging tau pathology and may also possess therapeutic potential. nih.gov While direct evidence for this compound is limited in this specific area, the broader class of quinazoline-related compounds is being explored. Research has shown that some quinazoline derivatives can reduce the expression levels of tau protein in the brain. nih.gov

The following table provides an overview of the activities of quinazoline derivatives in the context of Alzheimer's disease research.

| Activity | Target | Key Findings |

| Cholinesterase Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Balanced inhibition of both enzymes by some derivatives. acs.org |

| β-amyloid Aggregation Inhibition | Amyloid-beta (Aβ) peptides | Potent inhibition of Aβ40 and Aβ42 aggregation by specific 2,4-diaminoquinazoline derivatives. nih.gov |

| Tau Pathology | Tau Protein | Some quinazoline derivatives have been shown to reduce tau protein expression levels. nih.gov |

Other Pharmacological Activities of Quinazoline Derivatives

The quinazoline scaffold is a versatile pharmacophore that has been explored for a wide range of biological activities beyond its well-known applications. Researchers have synthesized and evaluated numerous quinazoline derivatives, demonstrating their potential as antimalarial, antitubercular, anticonvulsant, and antihypertensive agents. These investigations have often involved structural modifications of the quinazoline ring to optimize potency and understand structure-activity relationships.

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for novel antimalarial agents. Quinazoline derivatives have been investigated as a potential source of new therapeutics. nih.gov Inspired by the structure of febrifugine, a natural product with antimalarial properties, a series of 2-substituted and 2,3-substituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei in mice. nih.gov These compounds demonstrated antimalarial effects, suggesting that the 4-quinazolinone moiety is a crucial component for activity. nih.gov

Further studies have explored quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold. wsu.eduacs.org A high-throughput screening approach led to the identification of a potent inhibitor that was significantly more active than the initial hit compound and demonstrated activity against laboratory-resistant strains of malaria. wsu.eduacs.org This line of research highlights the potential of quinazoline-based compounds in the development of new and effective treatments for malaria. nih.gov

| Compound Type | Target/Model | Key Findings |

| 2,3-substituted quinazolin-4(3H)-ones | Plasmodium berghei (in vivo) | Exhibited antimalarial activity, with the 4-quinazolinone moiety being important for the biological effect. nih.gov |

| Quinazolinone-2-carboxamide derivatives | Plasmodium falciparum (in vitro) | A potent inhibitor was identified, showing activity against resistant strains. wsu.eduacs.org |

| 4-Anilinoquinoline triazine derivatives | Plasmodium berghei (in vivo), P. falciparum (in vitro) | Several compounds showed better in vivo activity than chloroquine (B1663885) and inhibited a chloroquine-resistant strain. nih.gov |

Antitubercular Activity

Tuberculosis (TB) remains a significant global health issue, necessitating the discovery of new and more effective drugs. Quinazoline derivatives have emerged as a promising class of compounds with potential antitubercular activity. nih.gov Various synthetic strategies have been employed to generate novel quinazoline analogues that have been tested against Mycobacterium tuberculosis (MTB). sci-hub.sesci-hub.se

One study reported the synthesis of dihydroquinazolinone derivatives and their evaluation against the H37Rv and multi-drug resistant (MDR) strains of MTB. mdpi.com Certain compounds with di-substituted aryl moieties at the 2-position of the quinazoline scaffold showed significant inhibitory activity. mdpi.com Another research effort focused on quinazolinone-triazole hybrids, identifying a lead compound with potent activity against MTB, even surpassing that of the first-line anti-TB drug, ethambutol. acs.org The antitubercular activity of some quinazoline derivatives has been found to be comparable to standard drugs like isoniazid (B1672263) and streptomycin. sci-hub.senih.gov

| Compound Series | M. tuberculosis Strain(s) | Key Findings |

| Dihydroquinazolinone derivatives | H37Rv, MDR | Di-substituted aryl groups at the 2-position enhanced activity. mdpi.com |

| Quinazolinone-triazole hybrids | H37Rv | A lead compound showed activity better than ethambutol. acs.org |

| 4-(S-Butylthio)quinazoline | Atypical mycobacteria | Showed higher activity than isoniazid against atypical strains. nih.gov |

| Urea (B33335)/thiourea based quinazolines | H37Rv | Halogen substitution led to promising activity. sci-hub.se |

Anticonvulsant Properties

Quinazoline derivatives have been extensively investigated for their potential as anticonvulsant agents, with some analogues showing promising activity in preclinical models of epilepsy. nih.govscilit.com The structural resemblance of some quinazoline derivatives to known anticonvulsant drugs like methaqualone has spurred interest in this area. mdpi.com

Research has shown that the substitution pattern on the quinazoline ring plays a crucial role in determining anticonvulsant efficacy. nih.gov For instance, the presence of a halogen or an electron-rich substituent at the 6-position, along with a suitable substituent at the 4-position, has been shown to enhance antiepileptic activity. nih.gov In some studies, butyl substitution at position 3 was found to be significant in preventing the spread of seizures, while benzyl (B1604629) substitution at the same position also demonstrated strong anticonvulsant effects. nih.gov The anticonvulsant activity of these compounds is often evaluated using standard models such as the pentylenetetrazole (PTZ)-induced seizure test and the maximal electroshock (MES) test. nih.govresearchgate.net

| Compound Series | Anticonvulsant Test Model | Key Findings |

| Novel quinazoline derivatives | PTZ, MES | Para-substituted analogs with electron-withdrawing groups showed higher activity. nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-ones | PTZ | Allyl substitution at position 3 generally led to higher activity. mdpi.com |

| 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-ones | Not specified | Halogen at the 6-position enhanced anticonvulsant activity. who.int |

| 3-amino 2-phenyl quinazolinones | MES | Synthesized compounds showed noteworthy anticonvulsant activity. researchgate.net |

Antihypertensive Activity

Quinazoline derivatives have a well-established history in the treatment of hypertension, with prazosin (B1663645) being a notable example of a quinazoline-based antihypertensive drug. tandfonline.comnih.govacs.org This has led to continued interest in synthesizing and evaluating new quinazoline analogues for their potential to lower blood pressure. nih.govjapsonline.combvsalud.org

Studies have shown that the substitution on the quinazoline nucleus significantly influences the antihypertensive activity. tandfonline.com For example, the introduction of electron-withdrawing groups like nitro (NO2) and chloro (Cl) on the phenyl ring attached to the quinazolinone moiety has been found to increase antihypertensive effects. tandfonline.com In other work, replacing the furoylpiperazine moiety of prazosin with a substituted piperidine (B6355638) group did not result in a loss of blood pressure-lowering activity, and in some cases, led to more efficacious compounds. nih.govacs.org The antihypertensive effects of these compounds are often assessed in animal models, such as normotensive and spontaneously hypertensive rats. tandfonline.comnih.govacs.org

| Compound Series | Animal Model | Key Findings |

| N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives | Normotensive rats | Electron-withdrawing groups on the phenyl ring increased activity. tandfonline.com |

| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Normotensive and spontaneously hypertensive rats | Some compounds were as potent or more efficacious than prazosin. nih.govacs.org |

| Substituted quinazolin-4(3H)-one derivatives | In vivo screening | Several compounds showed a hypotensive effect and produced bradycardia. nih.gov |

| 2-{4-(substituted aryl) piperazine-1-yl}-3-(4-hydroxy phenyl) quinazoline-(3H)-one derivatives | Rats | Ortho and para hydroxyl substituted variants showed significant antihypertensive effects. wisdomlib.org |

Computational Chemistry and Molecular Modeling in Quinazoline Research

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is a critical tool for understanding how a ligand, such as a quinazoline (B50416) derivative, might interact with a biological target, typically a protein or enzyme.

While specific docking studies on 6-Chloro-2,4-dimethylquinazoline are not extensively documented in publicly available literature, the general principles are well-established through research on analogous compounds. For instance, numerous studies have explored the interaction of quinazoline derivatives with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govnih.gov These studies reveal that the quinazoline core can form crucial hydrogen bonds with the receptor's active site, while substituents on the ring influence binding affinity and selectivity. nih.gov

In a hypothetical docking study of this compound against a target like EGFR, the 6-chloro group would be expected to form halogen bonds or hydrophobic interactions within the binding pocket. The 2- and 4-methyl groups could also contribute to hydrophobic interactions, potentially enhancing the binding affinity. The nitrogen atoms in the quinazoline ring are key hydrogen bond acceptors, a common feature observed in the binding of many quinazoline-based inhibitors. nih.gov

Table 1: Representative Molecular Docking Results for Quinazoline Derivatives against various Receptors

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| 2,4-disubstituted quinazolines | Butyrylcholinesterase (BuChE) | Trp82, His438, Gly116 | -8.5 to -10.2 | d-nb.info |

| 4-anilinoquinazolines | Epidermal Growth Factor Receptor (EGFR) | Met793, Cys797 | -7.9 to -9.5 | nih.gov |

| Quinazolin-2,4-diones | COVID-19 Main Protease (Mpro) | His41, Cys145, Glu166 | -7.1 to -8.3 | ekb.eg |

This table presents representative data from studies on various quinazoline derivatives to illustrate the type of information generated from molecular docking studies. The values are not specific to this compound.

Density Functional Theory (DFT) for Mechanistic Insights and Regioselectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In chemical research, DFT is a powerful tool for predicting molecular geometries, vibrational frequencies, and reaction mechanisms.

For this compound, DFT calculations could provide a wealth of information. A study on a closely related compound, 3-(4-nitrobenzylideneamino)-6-chloro-2-methyl-quinazolin-4(3H)-one, utilized DFT to optimize the ground-state geometry and analyze its electronic properties. mui.ac.ir Such calculations can determine bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT is instrumental in understanding the regioselectivity of chemical reactions involving the quinazoline scaffold. For example, in nucleophilic aromatic substitution reactions on 2,4-dichloroquinazolines, DFT calculations have shown that the C4 position is more susceptible to nucleophilic attack than the C2 position. mdpi.com This is attributed to the larger LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 atom, making it more electrophilic. mdpi.com Similar calculations for this compound could predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategies.

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) can also provide insights into the chemical reactivity of the molecule. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov

Table 2: Illustrative DFT-Calculated Properties for a Quinazoline Derivative

| Property | Calculated Value | Significance | Reference |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability | mui.ac.ir |

| LUMO Energy | -2.8 eV | Relates to electron-accepting ability | mui.ac.ir |

| HOMO-LUMO Gap | 3.7 eV | Indicator of chemical reactivity | mui.ac.ir |

| Dipole Moment | 4.2 D | Measure of molecular polarity | mui.ac.ir |

This table is based on data for a related 6-chloro-2-methyl-quinazolinone derivative to exemplify the outputs of DFT calculations. mui.ac.ir The values are not specific to this compound.

In Silico Evaluation for Biological Activity Prediction

In silico evaluation encompasses a range of computational methods used to predict the biological activity and pharmacokinetic properties of a molecule before it is synthesized and tested in a laboratory. These methods are crucial for prioritizing compounds in the early stages of drug discovery.

For this compound, various in silico tools could be employed. Prediction of Activity Spectra for Substances (PASS) is one such tool that can predict a wide range of biological activities based on the structure of a compound. sigmaaldrich.com Other platforms like Molinspiration and Osiris Property Explorer can calculate important drug-like properties, such as miLogP (a measure of lipophilicity), topological polar surface area (TPSA), and potential for mutagenicity or tumorigenicity. sigmaaldrich.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical component of in silico evaluation. nih.gov Software can predict properties like human intestinal absorption, blood-brain barrier penetration, and potential inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. nih.gov These predictions help in identifying potential liabilities of a drug candidate early in the development process.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large compound databases in a process called virtual screening, to identify other molecules that are likely to have similar biological activity.

A pharmacophore model for a series of active quinazoline derivatives would typically include features like hydrogen bond acceptors (the quinazoline nitrogens), hydrogen bond donors, hydrophobic regions, and aromatic rings. The specific substitution pattern of this compound, with its chloro and methyl groups, would contribute to the hydrophobic features of its pharmacophore.

Once a pharmacophore model is developed and validated, it can be used to screen virtual libraries of compounds to find novel scaffolds that could potentially bind to the same target. nih.gov This approach has been successfully used to identify novel inhibitors for various targets, including enzymes implicated in Alzheimer's disease. d-nb.info For this compound, if it were found to be active against a particular target, a pharmacophore model could be built based on its structure and used to discover other potential drug candidates.

Virtual screening can also be performed using molecular docking, where a library of compounds is docked into the active site of a target protein, and the compounds are ranked based on their predicted binding affinity. nih.gov This structure-based virtual screening is a powerful method for identifying potential hits from large compound collections.

Q & A

Q. Advanced

- Nucleophilic substitution : React with amines (e.g., piperidine) or thiols in DMF at 60–80°C to evaluate C-Cl bond lability .

- Photocatalytic studies : Use UV light to track dechlorination pathways, monitored via LC-MS .

- Stability profiling : Incubate in buffers (pH 2–12) and analyze degradation products by NMR to identify hydrolysis-sensitive sites .

What are the critical parameters to monitor during the purification of this compound?

Q. Basic

- Chromatography : Flash silica gel chromatography with ethyl acetate/hexane gradients resolves polar impurities .

- Recrystallization : Use methanol or ethanol to isolate high-purity crystals (melting point: 155–160°C for analogs ).

- Purity thresholds : Target ≥98% by HPLC, with residual solvent levels (e.g., methanol <0.1%) verified via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。